Cas no 1800082-83-0 (methyl 3-ethynylthiophene-2-carboxylate)

Methyl 3-ethynylthiophene-2-carboxylate is a versatile heterocyclic compound featuring an ethynyl group and a carboxylate ester functionality on a thiophene backbone. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of conjugated polymers, pharmaceuticals, and advanced materials. The ethynyl group enables click chemistry and cross-coupling reactions, while the ester moiety offers further derivatization potential. Its stability and reactivity balance make it suitable for applications in materials science, such as organic electronics and optoelectronics. The compound’s well-defined reactivity profile ensures consistent performance in complex synthetic pathways, supporting research in functionalized thiophene derivatives.
methyl 3-ethynylthiophene-2-carboxylate structure
1800082-83-0 structure
Product name:methyl 3-ethynylthiophene-2-carboxylate
CAS No:1800082-83-0
MF:C8H6O2S
MW:166.197041034698
CID:6432076
PubChem ID:87472289

methyl 3-ethynylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-ethynylthiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 3-ethynyl-, methyl ester
    • EN300-1756017
    • 1800082-83-0
    • SCHEMBL16863077
    • Inchi: 1S/C8H6O2S/c1-3-6-4-5-11-7(6)8(9)10-2/h1,4-5H,2H3
    • InChI Key: DUPKTSBTHMZNEO-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)SC=CC=1C#C

Computed Properties

  • Exact Mass: 166.00885060g/mol
  • Monoisotopic Mass: 166.00885060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 266.3±25.0 °C(Predicted)

methyl 3-ethynylthiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1756017-10.0g
methyl 3-ethynylthiophene-2-carboxylate
1800082-83-0 95%
10g
$6635.0 2023-06-03
Enamine
EN300-1756017-0.25g
methyl 3-ethynylthiophene-2-carboxylate
1800082-83-0 95%
0.25g
$763.0 2023-09-20
Enamine
EN300-1756017-10g
methyl 3-ethynylthiophene-2-carboxylate
1800082-83-0 95%
10g
$6635.0 2023-09-20
1PlusChem
1P0288K3-250mg
methyl 3-ethynylthiophene-2-carboxylate
1800082-83-0 95%
250mg
$1005.00 2024-06-18
1PlusChem
1P0288K3-10g
methyl 3-ethynylthiophene-2-carboxylate
1800082-83-0 95%
10g
$8263.00 2024-06-18
Aaron
AR0288SF-50mg
methyl 3-ethynylthiophene-2-carboxylate
1800082-83-0 95%
50mg
$519.00 2025-02-15
Aaron
AR0288SF-1g
methyl 3-ethynylthiophene-2-carboxylate
1800082-83-0 95%
1g
$2147.00 2025-02-15
Enamine
EN300-1756017-0.1g
methyl 3-ethynylthiophene-2-carboxylate
1800082-83-0 95%
0.1g
$535.0 2023-09-20
Enamine
EN300-1756017-1.0g
methyl 3-ethynylthiophene-2-carboxylate
1800082-83-0 95%
1g
$1543.0 2023-06-03
Enamine
EN300-1756017-0.5g
methyl 3-ethynylthiophene-2-carboxylate
1800082-83-0 95%
0.5g
$1203.0 2023-09-20

methyl 3-ethynylthiophene-2-carboxylate Related Literature

Additional information on methyl 3-ethynylthiophene-2-carboxylate

Methyl 3-Ethynylthiophene-2-Carboxylate: A Comprehensive Overview

Methyl 3-ethynylthiophene-2-carboxylate, identified by the CAS number 1800082-83-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its thiophene ring substituted with an ethynyl group and a methyl ester, has garnered attention due to its unique electronic properties and potential for use in advanced materials. Recent studies have highlighted its role in the synthesis of functional polymers, optoelectronic devices, and bioactive molecules, underscoring its importance in modern chemical research.

The methyl ester group attached to the thiophene ring in methyl 3-ethynylthiophene-2-carboxylate plays a crucial role in its reactivity and solubility. This functional group facilitates easy incorporation into various chemical reactions, such as polymerization and cross-coupling reactions. The presence of the ethynyl group further enhances its utility, as it can participate in click chemistry reactions, enabling the construction of complex molecular architectures. Recent advancements in click chemistry have expanded the scope of applications for this compound, making it a valuable building block in organic synthesis.

One of the most promising applications of methyl 3-ethynylthiophene-2-carboxylate lies in the field of materials science. Researchers have utilized this compound to synthesize conducting polymers and organic semiconductors, which exhibit excellent electrical properties. For instance, studies have demonstrated that polymers derived from this compound can be used in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs), offering improved device performance and stability. The ability to tune the electronic properties of these materials through controlled synthesis has further enhanced their applicability in next-generation electronic devices.

In addition to its role in materials science, methyl 3-ethynylthiophene-2-carboxylate has also found applications in drug discovery and biochemistry. Its unique structure allows for the creation of bioactive molecules with potential therapeutic effects. Recent research has explored its use as a precursor for synthesizing anti-cancer agents and bioimaging agents, highlighting its potential impact on healthcare. The ability to modify the compound's structure through various chemical reactions has opened new avenues for drug development.

The synthesis of methyl 3-ethynylthiophene-2-carboxylate involves a series of well-established organic reactions, including Friedel-Crafts acylation and alkyne functionalization. These methods ensure high yields and purity, making the compound readily available for large-scale applications. Furthermore, advancements in catalytic processes have enabled more efficient and environmentally friendly syntheses, aligning with current trends toward sustainable chemistry.

From an environmental perspective, methyl 3-ethynylthiophene-2-carboxylate exhibits favorable biodegradation properties under specific conditions, reducing its ecological footprint. Its low toxicity profile also makes it suitable for use in industrial settings where safety is a priority. As research continues to uncover new applications for this compound, its role in shaping future technologies is expected to grow significantly.

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